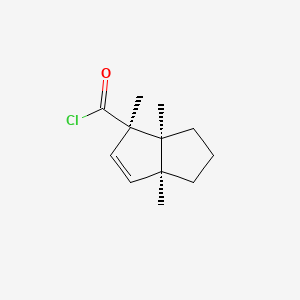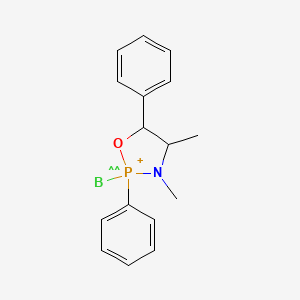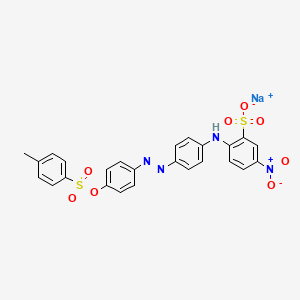![molecular formula C21H36 B13811723 Di[decahydro-1-naphthyl]methane CAS No. 55125-02-5](/img/structure/B13811723.png)
Di[decahydro-1-naphthyl]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of naphthalene, where two decahydro-1-naphthyl groups are connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di[decahydro-1-naphthyl]methane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of di(1-naphthyl)methane using a suitable catalyst under high pressure and temperature conditions . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of naphthalene derivatives in a reactor equipped with a catalyst bed. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Di[decahydro-1-naphthyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Compounds with new functional groups replacing hydrogen atoms.
科学的研究の応用
Di[decahydro-1-naphthyl]methane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocracking and hydrogenation reactions.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Di[decahydro-1-naphthyl]methane involves its interaction with various molecular targets and pathways. In hydrocracking reactions, the compound undergoes cleavage of carbon-carbon bonds in the presence of a catalyst, leading to the formation of smaller hydrocarbons . The specific pathways and molecular targets depend on the reaction conditions and the nature of the catalyst used.
類似化合物との比較
Similar Compounds
Di(1-naphthyl)methane: A precursor in the synthesis of Di[decahydro-1-naphthyl]methane.
Naphthalene: The parent compound from which this compound is derived.
Decahydronaphthalene: A fully hydrogenated form of naphthalene.
Uniqueness
This compound is unique due to its structure, which combines two decahydro-1-naphthyl groups with a methylene bridge. This structure imparts specific chemical properties and reactivity that distinguish it from other naphthalene derivatives .
特性
CAS番号 |
55125-02-5 |
|---|---|
分子式 |
C21H36 |
分子量 |
288.5 g/mol |
IUPAC名 |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C21H36/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h16-21H,1-15H2 |
InChIキー |
XUXHXEMDOZHKDH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CCCC2CC3CCCC4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
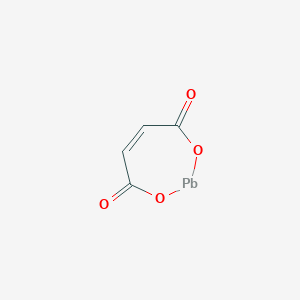

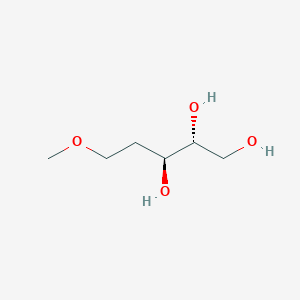
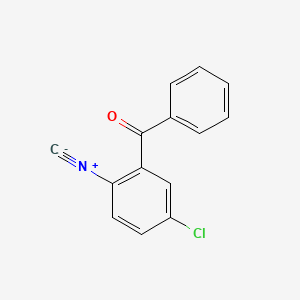
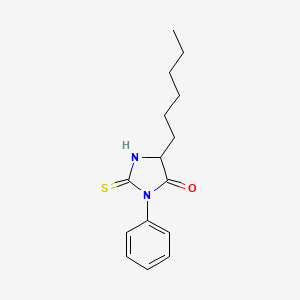
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
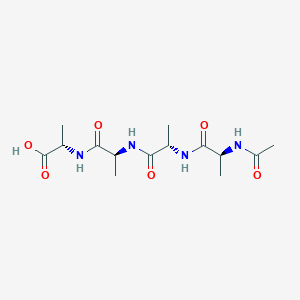
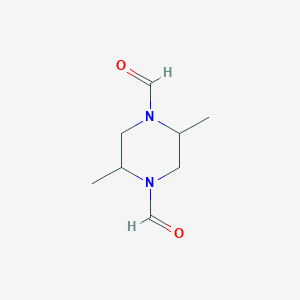
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
